Benzyl (2-bromoethyl)carbamate

描述

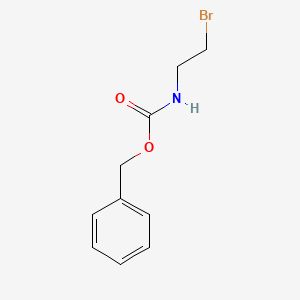

Benzyl (2-bromoethyl)carbamate (CAS: 53844-02-3) is a carbamate derivative with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Structurally, it consists of a benzyl group attached to a carbamate moiety, which is further substituted with a bromoethyl chain. The compound is a solid with 95% purity and is primarily used in laboratory settings . Its InChIKey (HREXFDIZSAUXBO-UHFFFAOYSA-N) and ChemSpider ID (245345) are key identifiers for chemical databases .

属性

IUPAC Name |

benzyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREXFDIZSAUXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299160 | |

| Record name | Benzyl (2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53844-02-3 | |

| Record name | 53844-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethylamine, N-CBZ protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Benzyl (2-bromoethyl)carbamate can be synthesized from 2-bromoethylamine hydrobromide and benzyl chloroformate. The reaction typically involves the following steps :

- A cooled mixture of 2-bromoethylamine hydrobromide in dioxane is treated with aqueous sodium hydroxide.

- Benzyl chloroformate is then added dropwise to the mixture.

- The reaction is allowed to proceed at low temperatures to ensure the formation of this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .

化学反应分析

Types of Reactions: Benzyl (2-bromoethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Aza-Michael Reactions: This compound can participate in aza-Michael reactions, forming pyrrolidine derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

Michael Acceptors: Used in aza-Michael reactions to form pyrrolidine derivatives.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

Pyrrolidine Derivatives: Formed through aza-Michael reactions.

科学研究应用

Organic Synthesis

Benzyl (2-bromoethyl)carbamate serves as a versatile building block in organic synthesis. It is utilized to create complex organic molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted by different nucleophiles, leading to a variety of derivatives.

- Aza-Michael Reactions : It participates in aza-Michael reactions to form pyrrolidine derivatives, which are valuable in medicinal chemistry.

Research indicates that this compound exhibits potential biological activities, particularly:

- Enzyme Inhibition : It may inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs.

- Cytotoxicity Studies : The compound has shown variable cytotoxic effects on different cell lines, suggesting that structural modifications can enhance its therapeutic index.

Medicinal Chemistry

This compound is employed in synthesizing potential therapeutic agents targeting the central nervous system. It plays a critical role in the aza-Michael induced ring closure process, facilitating the formation of N-Cbz-β-gem-disubstituted pyrrolidines.

Comparative Studies

Comparative studies have highlighted the efficacy of this compound against related compounds. For instance:

- Specific benzyl amines derived from this compound exhibited potent inhibitory activity against phospholipase D isoforms, while other derivatives showed inactivity against certain biological targets.

作用机制

The mechanism of action of benzyl (2-bromoethyl)carbamate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, forming various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

相似化合物的比较

Structural Analogues and Physicochemical Properties

Benzyl (2-bromoethyl)carbamate belongs to a broader class of benzyl carbamates, which differ in substituents on the carbamate or adjacent chains. Key structural analogues include:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | CAS Number | Similarity Score |

|---|---|---|---|---|---|

| Benzyl (3-aminopropyl)carbamate | C₁₁H₁₄N₂O₂ | 3-aminopropyl | 206.24 | 87905-98-4 | 0.89 |

| Benzyl (5-hydroxypentyl)carbamate | C₁₃H₁₇NO₃ | 5-hydroxypentyl | 235.28 | 65564-05-8 | 0.85 |

| (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | C₁₈H₁₆BrNO₂ | 3-bromopropyl (fluorenylmethyl) | 366.23 | 186663-83-2 | 0.82 |

| Benzyl (2-aminoethyl)methylcarbamate hydrochloride | C₁₁H₁₅ClN₂O₂ | 2-aminoethyl, methyl | 258.71 | 162576-01-4 | N/A |

Key Observations :

- The bromoethyl group in this compound enhances electrophilicity compared to non-halogenated analogues, facilitating reactions like alkylation .

- Fluorenylmethyl derivatives (e.g., (9H-Fluoren-9-yl)methyl carbamates) are often used in peptide synthesis due to their UV-sensitive protecting groups, a feature absent in the bromoethyl analogue .

Key Observations :

- Sulfonamide-based carbamates (e.g., compounds 5k, 5j) show 5–9-fold higher BChE inhibition than rivastigmine, attributed to sulfonamide groups enhancing binding to the enzyme's peripheral anionic site .

- The bromoethyl group in this compound may limit enzyme inhibition due to steric bulk but could serve as a precursor for synthesizing active derivatives via substitution reactions .

Reactivity Comparison :

- Bromoethyl derivatives undergo nucleophilic substitution (e.g., with amines or thiols), whereas hydroxypentyl or aminoethyl analogues participate in hydrogen bonding or amide coupling .

- Benzyl carbamates with electron-withdrawing groups (e.g., nitro) show higher reactivity in condensation reactions compared to electron-donating substituents (e.g., methoxy) .

生物活性

Benzyl (2-bromoethyl)carbamate (CAS No. 53844-02-3) is an organic compound with a molecular formula of CHBrNO. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in synthesizing complex organic molecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 258.11 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 361.1 °C

- Solubility : Soluble in organic solvents and moderately soluble in water .

This compound functions primarily as an electrophile due to the presence of the bromine atom, which enables it to participate in nucleophilic substitution reactions. This characteristic allows it to serve as a versatile intermediate in organic synthesis, particularly in the formation of alkylated azetidines and aziridines. The compound's dual functionality—combining the reactivity of both the bromine atom and the carbamate group—enhances its utility in various chemical reactions.

Enzyme Inhibition

Research indicates that this compound may inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are critical for drug metabolism . The inhibition of these enzymes can affect the pharmacokinetics of concomitantly administered drugs, thus necessitating careful consideration in therapeutic settings.

Cytotoxicity Studies

In studies assessing cytotoxicity, this compound exhibited variable effects on different cell lines. For instance, while some derivatives showed significant cytotoxicity at concentrations above 10 μM, others, particularly those modified with non-aromatic substituents, demonstrated improved selectivity and reduced toxicity . This suggests that structural modifications can enhance the therapeutic index of compounds derived from this compound.

Application in Synthesis

This compound has been utilized as a key intermediate in the synthesis of various biologically active compounds. Notably, it plays a crucial role in the aza-Michael induced ring closure (aza-MIRC), facilitating the formation of N-Cbz-β-gem-disubstituted pyrrolidines. These intermediates are valuable for developing novel therapeutic agents targeting central nervous system disorders.

Comparative Studies

A comparative study highlighted the efficacy of this compound against related compounds. For example, while benzamide derivatives were found to be inactive against certain biological targets, specific benzyl amines derived from this compound exhibited potent inhibitory activity against phospholipase D isoforms . This underscores the importance of structure-activity relationships (SAR) in optimizing biological activity.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 258.11 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 361.1 °C |

| CYP Inhibition | CYP1A2, CYP2C19 |

| Solubility | Organic solvents |

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling Benzyl (2-bromoethyl)carbamate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation exposure. Emergency measures for inhalation include moving to fresh air and seeking medical attention if symptoms persist .

- Storage : Store in sealed containers under dry, ventilated conditions away from ignition sources. Use non-sparking tools to prevent static discharge .

- Spill Management : Collect spills using inert absorbents (e.g., dry sand) and dispose of as hazardous waste. Avoid environmental release .

Q. What are the standard synthetic routes for this compound, and how are reaction parameters optimized?

- Methodological Answer :

- Synthetic Routes : Derived from tert-butyl carbamate intermediates via alkylation or bromination. For example, Barrett and Pilipauskas (1990) demonstrated one-step transformations using benzyl trichloroacetimidate without racemization .

- Critical Parameters :

- Temperature : Maintain <60°C to avoid decomposition of bromoethyl intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while polar protic solvents (e.g., H₂O) may hydrolyze the carbamate group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its inhibitory activity against cholinesterases (AChE/BChE)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Introducing chloro or nitro substituents (e.g., compound 28 in Bak et al., 2019) reduces IC₅₀ values by enhancing electrophilic interactions with the enzyme active site .

- Steric Effects : Bulky adamantyl groups (e.g., in HIV protease inhibitors) improve selectivity but may reduce solubility .

- Experimental Validation :

- Enzyme Assays : Use Ellman’s method with acetylthiocholine as a substrate to measure inhibition kinetics .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Q. What solvent systems and reaction conditions minimize side reactions during condensation of this compound with carbonyl compounds?

- Methodological Answer :

- Solvent Optimization :

- Polar Protic Solvents (e.g., AcOH) : Promote cyclization (e.g., forming 1,4-dioxane derivatives) but risk esterification byproducts .

- Polar Aprotic Solvents (e.g., CH₃CN) : Reduce intermediate precipitation but require acidic additives (e.g., H₂SO₄) to activate glyoxal .

- Mitigating Side Reactions :

- Low Acidity (pH 4–6) : Minimize hydrolysis of the carbamate group.

- Temperature Control : Reactions at 25–40°C balance reactivity and stability .

Q. How do conflicting data on the stability of benzyl carbamate protecting groups inform experimental design?

- Methodological Answer :

- Stability Analysis :

- Acidic Conditions : Benzyl carbamates are stable at pH >4 but hydrolyze rapidly in concentrated HCl (<1 h at 100°C) .

- Basic Conditions : Resistant to mild bases (e.g., pyridine) but cleaved by strong bases (e.g., LiAlH₄) .

- Contradiction Resolution :

- Case Study : In glyoxal condensation, conflicting solubility data in DMSO (deactivating vs. stabilizing) were resolved by testing incremental H₂SO₄ concentrations (7–15%) to balance reactivity and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。